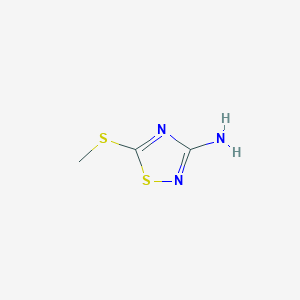

5-(Methylthio)-1,2,4-thiadiazol-3-amine

Overview

Description

5-(Methylthio)-1,2,4-thiadiazol-3-amine: is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the methylthio group at the 5-position of the thiadiazole ring imparts unique chemical properties to this compound.

Mechanism of Action

Target of Action

5-(Methylthio)-1,2,4-thiadiazol-3-amine is a derivative of the naturally occurring nucleoside, Methylthioadenosine (MTA) . MTA has been shown to have differential effects on normal and transformed cells . The primary targets of MTA are the melanoma cell lines, particularly those with BRAF mutations . MTA inhibits the phosphorylation of Akt and S6 ribosomal protein and induces the down-regulation of cyclin D1 .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation and viability in a dose-dependent manner . It has been reported that MTA binds to the purine nucleoside phosphorylase (PfPNP) of Plasmodium falciparum more efficiently than to the purine nucleoside phosphorylase of human erythrocytes . This interaction results in the inhibition of the phosphorylation of Akt and S6 ribosomal protein and the down-regulation of cyclin D1 .

Biochemical Pathways

This compound is involved in the methionine salvage pathway, also known as the MTA cycle . This pathway is universal to aerobic life . In this pathway, MTA is formed from decarboxylated S-adenosylmethionine in the biosynthesis of spermidine and spermine, and is cleaved by MTA phosphorylase (MTAP) into adenine and 5’-methylthio-5’deoxyribose-1-phospate, which are used for the salvage of ATP and methionine respectively .

Pharmacokinetics

It is known that mta is eliminated slowly, with mean initial and terminal phase half-life values of approximately 2 and 20 days, respectively . The plasma clearance and steady-state volume of distribution of MTA are also known .

Result of Action

The result of the action of this compound is the inhibition of melanoma cell proliferation and in vivo tumor growth, particularly in BRAF mutant melanoma cells . This is achieved through the inhibition of the phosphorylation of Akt and S6 ribosomal protein and the down-regulation of cyclin D1 .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, antimicrobial pollution has been recognized as a critical factor in combating rising levels of drug resistance and protecting the environment . Therefore, it is crucial to reduce the amount of antimicrobial waste entering the environment, including the waste from the use of compounds like this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine typically involves the reaction of appropriate hydrazonoyl halides with methylthio carbonthioyl hydrazones in the presence of a base such as triethylamine. The reaction is carried out in absolute ethanol, and the product is isolated and purified using standard techniques such as recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(Methylthio)-1,2,4-thiadiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions can occur at the thiadiazole ring, particularly at the C-5 position.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Condensation: Aldehydes or ketones in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Halogenated or nitro-substituted thiadiazoles.

Condensation: Schiff bases and related derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 5-(Methylthio)-1,2,4-thiadiazol-3-amine serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the development of various derivatives that exhibit unique chemical properties.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, forming complexes with transition metals which can be used in catalysis and material science.

This compound has demonstrated significant biological activities:

- Antimicrobial Properties : Research indicates that this compound exhibits potent antibacterial activity against various strains such as Escherichia coli and Salmonella typhi, with inhibition zones ranging from 15 to 19 mm at a concentration of 500 μg/disk. Furthermore, it has antifungal activity against pathogens like Aspergillus niger and Candida albicans.

- Mechanism of Action : The antimicrobial efficacy is attributed to its ability to disrupt essential cellular processes in microorganisms. Proposed mechanisms include:

Industrial Applications

The compound is also used in the synthesis of agrochemicals and pharmaceuticals:

- Agrochemicals : It contributes to the development of new pesticides and herbicides that are more effective against resistant strains of pests.

- Pharmaceuticals : Its derivatives are being investigated for potential therapeutic applications in treating infections caused by resistant bacterial strains .

Comparative Analysis with Related Compounds

A comparative analysis reveals that while similar compounds like 2-amino-1,3,4-thiadiazole also exhibit biological activity, the unique methylthio group in this compound enhances its reactivity and functional diversity. This structural feature allows for greater chemical modification possibilities compared to other thiadiazole derivatives .

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Heterocyclic | Antibacterial & Antifungal | Methylthio group enhances reactivity |

| 2-Amino-1,3,4-thiadiazole | Heterocyclic | Moderate antibacterial | Lacks methylthio group |

| 5-Methyl-1,3,4-thiadiazole-2-thiol | Heterocyclic | Antifungal | Different functional groups |

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Efficacy Study : A recent investigation evaluated its efficacy against clinical isolates of multidrug-resistant bacteria. The results indicated potent activity against these strains.

- Mechanistic Insights : Another study elucidated that treatment with this compound increased membrane permeability in bacterial cells, leading to cell lysis .

Comparison with Similar Compounds

1,3,4-Thiadiazole: A parent compound with a similar thiadiazole ring structure.

5-Methylthio-1,3,4-thiadiazole: A closely related compound with a methylthio group at the 5-position.

2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with an amino group at the 2-position.

Uniqueness: 5-(Methylthio)-1,2,4-thiadiazol-3-amine is unique due to the presence of both the methylthio and amino groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields .

Biological Activity

5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound characterized by a thiadiazole ring with a methylthio substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry and agriculture, due to its diverse biological activities. The following sections detail its mechanisms of action, pharmacological properties, and research findings.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways. Key aspects include:

- Inhibition of Cell Proliferation : This compound inhibits the proliferation of melanoma cells, especially in BRAF mutant strains. The inhibition occurs in a dose-dependent manner, showcasing its potential as an anticancer agent.

- Methionine Salvage Pathway : It is involved in the methionine salvage pathway (MTA cycle), which is crucial for cellular metabolism and growth regulation.

- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new therapeutic agents against infectious diseases .

Pharmacological Properties

The pharmacological profile of this compound reveals several promising activities:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess substantial antimicrobial properties. For instance, compounds derived from thiadiazoles have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 μg/mL |

| Escherichia coli | 62.5 μg/mL |

| Candida albicans | 32.6 μg/mL |

- Cytotoxicity : Research indicates that this compound shows cytostatic properties against certain cancer cell lines, suggesting its potential as an anticancer drug .

Case Studies and Research Findings

Numerous studies have explored the biological activity of thiadiazole derivatives:

- Antimicrobial Efficacy : A study focused on synthesizing new thiadiazole derivatives reported that several exhibited potent antimicrobial activity against Candida albicans and various bacterial strains. The MIC values were determined using standard methods, revealing effective concentrations for inhibiting microbial growth .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound significantly inhibited melanoma cell lines' growth, indicating potential for further development as an anticancer agent. The mechanism involves disrupting metabolic pathways critical for cancer cell survival .

- Synthesis and Characterization : Various synthetic routes have been explored to create derivatives of this compound. These derivatives have been characterized using techniques such as NMR and IR spectroscopy to confirm their structures and assess their biological activities .

Properties

IUPAC Name |

5-methylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYZCFCNOSTQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373402 | |

| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-10-9 | |

| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.